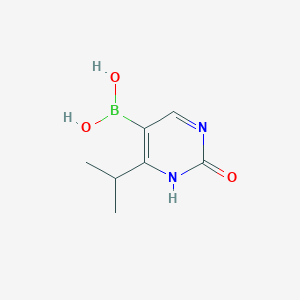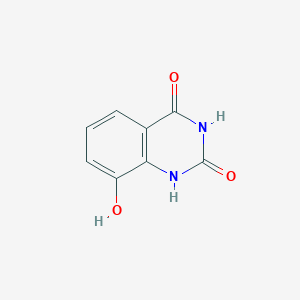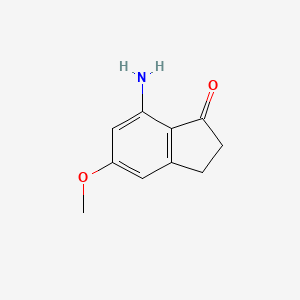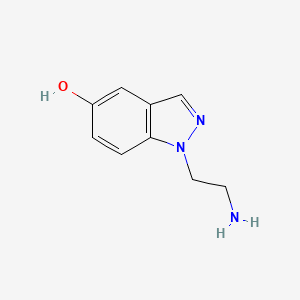
3-Chloro-1-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-fluoronaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 3-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial steps often include chlorination followed by fluorination. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups, such as chlorine and fluorine, stabilizes the transition state, facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: Similar in structure but lacks the chlorine atom.
3-Chloronaphthalene: Contains chlorine but not fluorine.
1-Chloro-4-fluoronaphthalene: Another halogenated naphthalene derivative with different substitution positions.
Uniqueness: 3-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring. This dual substitution imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H6ClF |
|---|---|
Molekulargewicht |
180.60 g/mol |
IUPAC-Name |
3-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
InChI-Schlüssel |
NBEBLHAHATVVNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)





![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)



![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)


